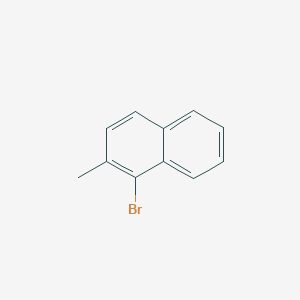

1-Bromo-2-methylnaphthalene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-2-methylnaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9Br/c1-8-6-7-9-4-2-3-5-10(9)11(8)12/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMIMBQIBIZZZHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50180508 | |

| Record name | 1-Bromo-2-methylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50180508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2586-62-1 | |

| Record name | 1-Bromo-2-methylnaphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2586-62-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-2-methylnaphthalene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002586621 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Bromo-2-methylnaphthalene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36286 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Bromo-2-methylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50180508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromo-2-methylnaphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.152 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-Bromo-2-methylnaphthalene chemical properties

An In-depth Technical Guide to the Chemical Properties of 1-Bromo-2-methylnaphthalene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is an aromatic organic compound with a naphthalene core structure substituted with a bromine atom and a methyl group.[1] This guide provides a comprehensive overview of its chemical and physical properties, spectroscopic data, key reactions, and relevant experimental protocols. It serves as a technical resource for professionals in research, chemical synthesis, and drug development, offering detailed information on its use as a versatile chemical intermediate.[1][2]

Chemical and Physical Properties

This compound is typically a clear yellow liquid or a white to off-white solid, depending on its purity and the ambient temperature.[1][2][3] The presence of the bromine atom significantly influences its polarity and reactivity, making it soluble in many organic solvents but sparingly soluble in water.[1][2][4]

Data Summary

The quantitative properties of this compound are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| Identifiers | ||

| CAS Number | 2586-62-1 | [2][5] |

| EC Number | 219-966-1 | [5] |

| Molecular Formula | C₁₁H₉Br | [2][6] |

| Physical Properties | ||

| Molecular Weight | 221.09 - 221.10 g/mol | [2][6] |

| Appearance | Clear yellow liquid / White to off-white solid | [2][3] |

| Melting Point | 127-128°C | [4] |

| Boiling Point | 296 °C (lit.) | [3][5] |

| 162-164 °C / 12 mmHg (lit.) | [4] | |

| 157 °C / 15 mmHg | ||

| Density | 1.418 g/mL at 25 °C (lit.) | [3][5] |

| Flash Point | >110 °C (>230 °F) - closed cup | [5][7][8] |

| Optical Properties | ||

| Refractive Index (n20/D) | 1.648 - 1.651 (lit.) | [3][4][5] |

| Solubility | ||

| Water Solubility | Sparingly soluble / Not miscible (1.9E-3 g/L at 25°C) | [2][3][4] |

| Spectroscopic Data | ||

| InChI Key | CMIMBQIBIZZZHQ-UHFFFAOYSA-N | [5][6] |

| Canonical SMILES | CC1=C(C2=CC=CC=C2C=C1)Br | [2] |

Spectroscopic Profile

Spectroscopic analysis is crucial for the structural confirmation and purity assessment of this compound.

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy provide detailed information about the hydrogen and carbon framework, confirming the substitution pattern on the naphthalene ring.

-

Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorption bands for the aromatic C-H stretching and bending vibrations, as well as the C-Br bond.[6]

-

Mass Spectrometry (MS): Electron Ionization Mass Spectrometry (EI-MS) shows a distinctive isotopic pattern for the molecular ion due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br) in nearly equal natural abundance.[9]

Key Reactions and Mechanisms

This compound is a valuable building block in organic synthesis due to the reactivity of the carbon-bromine bond.[2]

Asymmetric Cross-Coupling Reactions

It readily undergoes asymmetric cross-coupling reactions with its corresponding Grignard reagent in the presence of a nickel catalyst to produce non-racemic 2,2′-dimethyl-1,1′-binaphthyl.[3][5][10] This type of reaction is fundamental in the synthesis of chiral ligands and materials.

Electrochemical Reduction and C-Br Bond Dissociation

Studies have investigated the electrochemical reduction of this compound.[11] The process involves the injection of an electron to form a transient radical anion.[11] This is followed by the cleavage of the C-Br bond, resulting in a bromide anion and an organic radical. This radical can then react with another to form a dimer, such as 1,1′-binaphthalene, 2,2′-dimethyl, which is an intrinsically chiral compound.[11] The dissociation of the C-Br bond follows a stepwise mechanism.[11]

Experimental Protocols

Detailed methodologies are essential for the successful application of this compound in a laboratory setting.

Protocol: Synthesis of 1-Bromonaphthalene (General Procedure)

This protocol, adapted from procedures for brominating naphthalene, outlines a general method that can be optimized for the synthesis of this compound from 2-methylnaphthalene.[12]

-

Reaction Setup: In a flask equipped with a stirrer, reflux condenser, and a dropping funnel, dissolve 2-methylnaphthalene in a suitable solvent like carbon tetrachloride.

-

Bromine Addition: Warm the mixture to a gentle boil. Slowly add a stoichiometric amount of bromine, ensuring the rate of addition does not cause excessive bromine to be carried over with the evolving hydrogen bromide gas. The reaction is typically continued with gentle heating and stirring for several hours until the evolution of HBr ceases.[12]

-

Work-up: Remove the solvent under reduced pressure. The crude product is then washed with a sodium hydroxide solution to remove any remaining HBr and unreacted bromine.[12]

-

Purification: The final product is purified by fractional distillation under reduced pressure to separate it from unreacted starting material and any dibrominated byproducts.[12]

Protocol: Analytical Application - Determination of Halogenated Hydrocarbons

This compound is used as a test compound or internal standard in analytical methods for detecting halogenated hydrocarbons.[3][5][10]

-

Sample Preparation: Prepare a standard solution of this compound in a suitable solvent (e.g., acetonitrile).

-

Instrumentation: Utilize a supercritical fluid chromatography (SFC) system coupled with a microwave-induced plasma mass spectrometer (MIP-MS).

-

Method: Inject the standard solution into the SFC-MIP-MS system. The mobile phase, typically supercritical CO₂, carries the analyte through the column for separation.

-

Detection: The eluting compound is introduced into the plasma, where it is atomized and ionized. The mass spectrometer then detects the characteristic bromine isotopes, allowing for sensitive and selective quantification.

Applications

Beyond its role in synthesizing chiral molecules, this compound has specific applications in analytical and materials science.

-

Analytical Chemistry: It serves as a crucial test compound for the trace-level determination of halogenated hydrocarbons.[3][10]

-

Sensor Technology: Its dynamic phosphorescence quenching properties have been utilized for the selective sensing of copper(II) ions at very low concentrations.[3][5][10]

-

Organic Synthesis: It is a key intermediate for introducing the 2-methylnaphthalenyl group into more complex molecular structures.[1]

Safety Information

Proper handling of this compound is essential due to its potential hazards.

-

Hazard Classifications: It is classified as a skin irritant (Category 2), eye irritant (Category 2), and may cause respiratory irritation (STOT SE 3).[2][5]

-

Precautionary Statements: Users should avoid breathing vapors, wash skin thoroughly after handling, and use only in well-ventilated areas.[7] Protective equipment, including eye shields and gloves, is recommended.[5][7]

-

Storage: The compound should be stored in a well-ventilated place, under an inert atmosphere, and at room temperature.[3][7] It is a combustible liquid.[5]

References

- 1. CAS 2586-62-1: this compound | CymitQuimica [cymitquimica.com]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. This compound CAS#: 6627-78-7 [m.chemicalbook.com]

- 5. This compound technical grade, 90 2586-62-1 [sigmaaldrich.com]

- 6. Naphthalene, 1-bromo-2-methyl- [webbook.nist.gov]

- 7. fishersci.ca [fishersci.ca]

- 8. This compound, 90%, technical 5 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.co.uk]

- 9. This compound(2586-62-1) MS [m.chemicalbook.com]

- 10. lookchem.com [lookchem.com]

- 11. On the Dynamics of the Carbon–Bromine Bond Dissociation in the this compound Radical Anion [mdpi.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to 1-Bromo-2-methylnaphthalene (CAS: 2586-62-1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Bromo-2-methylnaphthalene, a key chemical intermediate. It includes detailed information on its physicochemical properties, experimental protocols for its synthesis and key reactions, and its applications in various fields of chemical research and development.

Physicochemical and Safety Data

This compound is a clear yellow liquid at room temperature.[1] It is characterized by a naphthalene core substituted with a bromine atom at the 1-position and a methyl group at the 2-position.[1] This compound is not miscible in water but is soluble in organic solvents like ether and chloroform.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 2586-62-1 | [1] |

| Molecular Formula | C₁₁H₉Br | [1] |

| Molecular Weight | 221.09 g/mol | [1] |

| Appearance | Clear yellow liquid | [1] |

| Boiling Point | 296 °C (lit.) | [1] |

| Density | 1.418 g/mL at 25 °C (lit.) | [1] |

| Refractive Index (n20/D) | 1.648 (lit.) | [1] |

| Flash Point | >113 °C (>235.4 °F) | [1] |

| Water Solubility | Not miscible | [1] |

| Storage Temperature | Room Temperature, under inert atmosphere | [1] |

Table 2: Safety and Hazard Information

| Hazard Category | GHS Classification | Precautionary Statements | Reference(s) |

| Health Hazards | Skin Irritation (Category 2), Eye Irritation (Category 2), Specific target organ toxicity — single exposure (Category 3), Respiratory system | H315, H319, H335 | [2] |

| Safety Precautions | Wear protective gloves/clothing/eye protection/face protection. Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area. | P261, P264, P271, P280 | [2] |

| First Aid | If on skin: Wash with plenty of soap and water. If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If inhaled: Remove person to fresh air and keep comfortable for breathing. | P302 + P352, P305 + P351 + P338, P304 + P340 | [2] |

| Storage | Store in a well-ventilated place. Keep container tightly closed. Store locked up. | [3] |

Experimental Protocols

Synthesis of this compound

General Protocol for Bromination of 2-Methylnaphthalene:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, add 2-methylnaphthalene (1.0 equiv.) and a suitable solvent such as carbon tetrachloride or acetic acid.

-

Bromine Addition: Dissolve bromine (1.0-1.1 equiv.) in the same solvent and add it dropwise to the stirred solution of 2-methylnaphthalene at room temperature. The reaction is typically carried out in the dark to prevent radical side reactions. The addition rate should be controlled to maintain the reaction temperature.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Upon completion, the reaction mixture is poured into an aqueous solution of a reducing agent (e.g., sodium bisulfite or sodium thiosulfate) to quench the excess bromine. The organic layer is separated, washed with water and brine, and dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by fractional distillation under vacuum to yield this compound.

Key Reactions and Methodologies

This compound is a versatile intermediate in organic synthesis, primarily utilized in cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds.

1. Asymmetric Cross-Coupling to form non-racemic 2,2′-dimethyl-1,1′-binaphthyl:

This reaction is a significant application of this compound, leading to the formation of a chiral binaphthyl compound.[4]

Experimental Protocol:

-

Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), place magnesium turnings (1.1 equiv.). Add anhydrous tetrahydrofuran (THF) to cover the magnesium. A solution of this compound (1.0 equiv.) in anhydrous THF is added dropwise to initiate the formation of the Grignard reagent, 2-methyl-1-naphthylmagnesium bromide. The reaction may require gentle heating to start.

-

Cross-Coupling Reaction: In a separate reaction vessel, a nickel catalyst, typically complexed with a chiral ligand (e.g., a chiral phosphine ligand), is prepared in an anhydrous solvent.

-

Reaction Execution: The freshly prepared Grignard reagent is then transferred via cannula to the solution containing the nickel catalyst and an additional equivalent of this compound. The reaction mixture is stirred at a specific temperature (which may vary depending on the catalyst and ligand used) until the reaction is complete.

-

Work-up and Purification: The reaction is quenched by the addition of an aqueous solution (e.g., saturated ammonium chloride). The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The resulting non-racemic 2,2′-dimethyl-1,1′-binaphthyl is purified by column chromatography or recrystallization.

2. Suzuki-Miyaura Coupling:

This compound can undergo palladium-catalyzed Suzuki-Miyaura coupling with various boronic acids to form 1-aryl-2-methylnaphthalenes.

Experimental Protocol:

-

Reaction Setup: In a Schlenk flask, combine this compound (1.0 equiv.), an arylboronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a suitable ligand), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2.0-3.0 equiv.).

-

Solvent Addition and Degassing: Add a suitable solvent system (e.g., toluene/water, dioxane/water, or DMF). The mixture is thoroughly degassed by bubbling with an inert gas (argon or nitrogen) or by freeze-pump-thaw cycles.

-

Reaction: The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred until the starting material is consumed, as monitored by TLC or GC-MS.

-

Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over an anhydrous sulfate, and concentrated. The crude product is purified by flash column chromatography.

Applications in Research and Development

This compound serves as a crucial building block in several areas:

-

Chemical Synthesis: Its primary use is as an intermediate in the synthesis of more complex organic molecules, such as the chiral ligand precursor 2,2′-dimethyl-1,1′-binaphthyl.[4]

-

Analytical Chemistry: It is employed as a test compound for the determination of halogenated hydrocarbons at trace levels using techniques like supercritical fluid chromatography-microwave-induced plasma mass spectrometry.

-

Sensor Technology: The compound's phosphorescence quenching properties have been utilized in the development of selective sensors for metal ions, such as Cu(II).[4]

-

Drug Discovery: While not a therapeutic agent itself, the naphthalene scaffold is a common motif in bioactive molecules.[5] this compound can be used as a starting material for the synthesis of novel compounds with potential pharmacological activity. For instance, naphthalene derivatives have been investigated as anticancer, antimicrobial, and anti-inflammatory agents.[5]

Visualizations

The following diagrams illustrate key workflows and reactions involving this compound.

Caption: Synthesis of non-racemic 2,2'-dimethyl-1,1'-binaphthyl.

Caption: Suzuki-Miyaura coupling workflow.

References

An In-depth Technical Guide on the Physical Properties of 1-Bromo-2-methylnaphthalene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 1-Bromo-2-methylnaphthalene. The information is compiled from various chemical databases and scientific literature, offering a valuable resource for professionals in research and development. This document summarizes key quantitative data in structured tables, outlines a relevant reaction pathway with a corresponding visualization, and discusses the available information on its synthesis and experimental protocols.

Core Physical and Chemical Properties

This compound is a halogenated aromatic hydrocarbon. It is a derivative of naphthalene with a bromine atom at the C1 position and a methyl group at the C2 position. At room temperature, it exists as a clear yellow to orange liquid.[1][2][3]

Table 1: General and Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₉Br | [4] |

| Molecular Weight | 221.09 g/mol | [4] |

| Appearance | Clear colorless or yellow to orange liquid | [1][2][3] |

| Form | Liquid | [3] |

| Boiling Point | 296 °C (lit.) | [5] |

| 157 °C / 15 mmHg | [2] | |

| Density | 1.418 g/mL at 25 °C (lit.) | [5] |

| 1.44 g/mL at 20 °C | [2] | |

| Refractive Index | n20/D 1.648 (lit.) | [5] |

| 1.6450 - 1.6530 @ 20°C | [3] | |

| 1.65 | [2] | |

| Melting Point | N/A | [6] |

| Flash Point | >110 °C (>230 °F) - closed cup | |

| Solubility | Not miscible in water | [6][7] |

| Vapor Pressure | 0.00195 mmHg at 25°C | [6] |

Table 2: Chemical Identifiers

| Identifier | Value | Source(s) |

| CAS Number | 2586-62-1 | [4] |

| EINECS Number | 219-966-1 | [6] |

| Beilstein Registry Number | 2042531 | [6] |

| InChI | 1S/C11H9Br/c1-8-6-7-9-4-2-3-5-10(9)11(8)12/h2-7H,1H3 | |

| InChIKey | CMIMBQIBIZZZHQ-UHFFFAOYSA-N | |

| SMILES | Cc1ccc2ccccc2c1Br |

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties listed above are not explicitly available in the reviewed literature. The values are consistently cited with "(lit.)", indicating their origin from scientific publications. Standard laboratory procedures for determining boiling point (e.g., distillation under atmospheric or reduced pressure), density (e.g., using a pycnometer), and refractive index (e.g., using a refractometer) would have been employed.

Synthesis Information

A synthesis for a related compound, 2-(Bromomethyl)naphthalene, involves the reaction of 2-methylnaphthalene with N-bromosuccinimide (NBS) in a suitable solvent like dichloromethane.[8] Another approach is the treatment of 2-hydroxymethylnaphthalene with phosphorus tribromide (PBr₃) in toluene with pyridine.[8]

Reaction Pathway: Electrochemical Reduction and C-Br Bond Dissociation

Recent studies have investigated the electrochemically induced dissociation of the carbon-bromine bond in this compound. This process is of interest for understanding its degradation pathways and for applications in electrosynthesis. The reaction proceeds via a stepwise mechanism.[9]

The proposed pathway involves:

-

Electron Uptake: this compound accepts an electron to form a transient radical anion.[9]

-

C-Br Bond Cleavage: The radical anion undergoes cleavage of the carbon-bromine bond, resulting in the formation of a 2-methylnaphthalene radical and a bromide anion.[9]

-

Dimerization: The resulting 2-methylnaphthalene radicals can then react with each other to form a stable dimer, 1,1'-binaphthalene, 2,2'-dimethyl.[9]

The study of this mechanism was primarily conducted using computational methods, specifically quantum mechanical calculations and dynamic reaction coordinate (DRC) calculations, rather than direct experimental observation of the intermediates.[9][10][11]

Spectroscopic Data

The NIST WebBook provides access to the infrared (IR) and mass spectrum (electron ionization) for this compound, which are crucial for its identification and characterization.[12][13]

This guide serves as a foundational resource for professionals working with this compound. For further in-depth analysis, it is recommended to consult the primary literature cited and perform experimental verification of the physical properties as needed for specific applications.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. This compound | 2586-62-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. L05093.18 [thermofisher.com]

- 4. scbt.com [scbt.com]

- 5. Sigma Aldrich this compound 100 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]

- 6. lookchem.com [lookchem.com]

- 7. This compound, tech. 90% | Fisher Scientific [fishersci.ca]

- 8. Page loading... [guidechem.com]

- 9. mdpi.com [mdpi.com]

- 10. On the Dynamics of the Carbon–Bromine Bond Dissociation in the this compound Radical Anion (Journal Article) | OSTI.GOV [osti.gov]

- 11. On the Dynamics of the Carbon-Bromine Bond Dissociation in the this compound Radical Anion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Naphthalene, 1-bromo-2-methyl- [webbook.nist.gov]

- 13. Naphthalene, 1-bromo-2-methyl- [webbook.nist.gov]

An In-depth Technical Guide to 1-Bromo-2-methylnaphthalene

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and relevant experimental methodologies associated with 1-Bromo-2-methylnaphthalene. The information is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Core Molecular Information

This compound is an aromatic hydrocarbon derivative. It is structurally characterized by a naphthalene core substituted with a bromine atom at the 1-position and a methyl group at the 2-position. This compound is also known by its synonyms, β-Methyl-α-bromonaphthalene and 2-Methyl-1-bromonaphthalene.[1][2][3][4] The physical appearance of this compound is generally described as a clear yellow liquid.[4][5][6]

Quantitative Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₉Br | [1][2][4][7] |

| Molecular Weight | 221.09 g/mol | [4][6][7] |

| CAS Registry Number | 2586-62-1 | [1][2][4][7] |

| Appearance | Clear yellow liquid | [6][7] |

| Boiling Point | 296 °C (lit.) | [4][6][7] |

| Density | 1.418 g/mL at 25 °C (lit.) | [4][6][7] |

| Refractive Index | n20/D 1.648 (lit.) | [4][6][7] |

| Water Solubility | Not miscible | [6][7] |

| SMILES | Cc1ccc2ccccc2c1Br | |

| InChI | 1S/C11H9Br/c1-8-6-7-9-4-2-3-5-10(9)11(8)12/h2-7H,1H3 | [1][2] |

| InChIKey | CMIMBQIBIZZZHQ-UHFFFAOYSA-N | [1][2] |

Molecular Structure Visualization

The following diagram illustrates the chemical structure of this compound.

Experimental Protocols

Synthesis of 4-Bromo-2-methylnaphthalene

This protocol is adapted from a described synthetic pathway for 2-(aminomethyl)-4-bromonaphthalene.[1]

Materials:

-

2-methylnaphthalene

-

Bromine (Br₂)

-

Heptane (or other suitable solvent)

-

Lanthanum acetate hydrate (catalyst)

-

Aqueous sodium metabisulfite solution

-

Apparatus for dropwise addition, stirring, and temperature control

Procedure:

-

Dissolve 2-methylnaphthalene in a suitable solvent, such as heptane, in a reaction vessel equipped with a stirrer and a dropping funnel.

-

Add a catalytic amount of lanthanum acetate hydrate to the solution.

-

Cool the reaction mixture to a controlled temperature to manage the exothermicity of the reaction.

-

Add bromine dropwise to the stirred solution. The rate of addition should be carefully controlled to maintain the desired reaction temperature.

-

After the addition is complete, allow the reaction to proceed until completion, which can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, the reaction mixture is worked up by washing with an aqueous solution of sodium metabisulfite to quench any unreacted bromine.

-

The organic layer is then separated, washed with water and brine, and dried over an anhydrous salt like magnesium sulfate.

-

The solvent is removed under reduced pressure, and the crude product is purified, typically by column chromatography or distillation, to yield 4-bromo-2-methylnaphthalene.

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the synthesis and purification of a brominated methylnaphthalene derivative, based on the protocol described above.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound(2586-62-1) MS [m.chemicalbook.com]

- 3. Page loading... [guidechem.com]

- 4. Sigma Aldrich this compound 100 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 7. lookchem.com [lookchem.com]

A Technical Guide to the Solubility of 1-Bromo-2-methylnaphthalene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of 1-Bromo-2-methylnaphthalene in organic solvents. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on the qualitative solubility characteristics, predicted behavior based on the principle of "like dissolves like," and detailed experimental protocols for the precise determination of its solubility. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary information and methodologies to effectively utilize this compound in various experimental and developmental contexts.

Introduction

This compound is a halogenated aromatic hydrocarbon with a naphthalene backbone.[1] Its chemical structure, featuring a nonpolar naphthalene ring system and a polarizable bromine atom, dictates its solubility behavior. Understanding the solubility of this compound in various organic solvents is critical for a range of applications, including organic synthesis, reaction kinetics, purification processes, and formulation development in the pharmaceutical industry. This guide provides a foundational understanding of its expected solubility and the methods to quantify it.

Qualitative Solubility of this compound

Based on its chemical structure, this compound is a relatively nonpolar molecule. The principle of "like dissolves like" is the primary determinant of its solubility. It is reported to be a clear yellow liquid at room temperature and is not miscible with water.[2]

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Specific Solvents | Predicted Qualitative Solubility | Rationale |

| Non-Polar Aromatic | Toluene, Benzene, Xylenes | Miscible | Strong van der Waals interactions between the aromatic rings of the solute and solvent. |

| Halogenated | Dichloromethane, Chloroform | Miscible | Similarities in polarity and the presence of halogen atoms promote favorable interactions. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Soluble | Ethers possess low polarity and can effectively solvate the naphthalene ring. |

| Ketones | Acetone, Methyl Ethyl Ketone | Soluble | The carbonyl group in ketones provides some polarity, but the alkyl chains allow for interaction with the nonpolar part of the solute. |

| Esters | Ethyl Acetate | Soluble | Similar to ketones, esters offer a balance of polarity and non-polarity that can facilitate dissolution. |

| Alcohols | Methanol, Ethanol, Isopropanol | Moderately Soluble to Soluble | The hydroxyl group in alcohols introduces polarity and hydrogen bonding capabilities. Solubility is expected to increase with the alkyl chain length of the alcohol due to increased non-polar character. |

| Non-Polar Aliphatic | Hexane, Heptane, Cyclohexane | Soluble | Both solute and solvent are predominantly non-polar, leading to favorable dispersion forces. |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Soluble | These solvents have high dielectric constants and can induce dipoles, facilitating the dissolution of the moderately polarizable solute. |

| Water | Insoluble/Sparingly Soluble | The high polarity and strong hydrogen bonding network of water do not favorably interact with the nonpolar naphthalene core of the solute.[1][2][3] |

Experimental Protocols for Quantitative Solubility Determination

For precise and quantitative solubility data, experimental determination is necessary. The isothermal shake-flask method is a widely accepted and reliable technique for determining the solubility of a liquid in a solvent.

Isothermal Shake-Flask Method

This method involves creating a saturated solution of this compound in the solvent of interest at a constant temperature and then quantifying the concentration of the solute in the saturated solution.[4][5][6]

Materials:

-

This compound

-

Solvent of interest (analytical grade or higher)

-

Thermostatically controlled shaker or water bath

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

Vials with airtight seals

-

Centrifuge (optional)

-

Analytical instrument for quantification (e.g., Gas Chromatograph with a suitable detector, UV-Vis Spectrophotometer)

Procedure:

-

Preparation of Supersaturated Solution: In a series of vials, add a known volume of the chosen organic solvent. To each vial, add an excess amount of this compound. The excess solute should be visible as a separate liquid phase to ensure saturation.

-

Equilibration: Securely seal the vials and place them in a thermostatically controlled shaker or water bath set to the desired temperature. Agitate the vials for a sufficient period to allow the system to reach equilibrium. The time required for equilibration can vary and should be determined empirically (typically 24-72 hours).[6]

-

Phase Separation: Once equilibrium is achieved, cease agitation and allow the two phases to separate. This can be facilitated by letting the vials stand undisturbed in the temperature-controlled environment for several hours or by centrifugation.

-

Sample Collection: Carefully withdraw an aliquot of the supernatant (the solvent phase saturated with the solute) using a pre-calibrated pipette. Ensure that none of the excess solute phase is drawn.

-

Quantification: Accurately dilute the collected aliquot with the pure solvent to a concentration that falls within the linear range of the analytical instrument. Analyze the diluted sample using a pre-calibrated analytical method (e.g., Gas Chromatography or UV-Vis Spectroscopy) to determine the concentration of this compound.

-

Data Analysis: Calculate the solubility from the measured concentration and the dilution factor. Express the solubility in appropriate units such as grams per 100 mL ( g/100 mL), moles per liter (mol/L), or as a mole fraction.

Analytical Method: Gas Chromatography (GC)

Gas chromatography is a suitable technique for quantifying the concentration of this compound in a solvent.[7][8][9][10]

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5, HP-5ms) is recommended.

-

Injector and Detector Temperatures: Typically set at 250-280 °C.

-

Oven Temperature Program: An isothermal or temperature-programmed method should be developed to achieve good separation of the solute from any solvent peaks or impurities.

-

Carrier Gas: Helium or hydrogen at a constant flow rate.

-

Detector: A Flame Ionization Detector (FID) is generally suitable for organic compounds.

-

Calibration: A calibration curve should be prepared using standard solutions of this compound of known concentrations in the solvent of interest.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound using the isothermal shake-flask method.

Factors Influencing Solubility

Several factors can influence the solubility of this compound in organic solvents:

-

Temperature: The solubility of liquids in liquids can either increase or decrease with temperature, although for many systems, solubility increases with temperature.

-

Solvent Polarity: As discussed, the closer the polarity of the solvent to that of this compound, the higher the expected solubility.

-

Purity of Solute and Solvent: Impurities can affect the measured solubility. It is crucial to use high-purity materials for accurate determinations.

The logical relationship between these factors and the resulting solubility is depicted in the diagram below.

Conclusion

References

- 1. Page loading... [wap.guidechem.com]

- 2. lookchem.com [lookchem.com]

- 3. This compound CAS#: 6627-78-7 [m.chemicalbook.com]

- 4. enamine.net [enamine.net]

- 5. Shake-Flask Solubility Assay | Bienta [bienta.net]

- 6. quora.com [quora.com]

- 7. taylorfrancis.com [taylorfrancis.com]

- 8. academic.oup.com [academic.oup.com]

- 9. apps.dtic.mil [apps.dtic.mil]

- 10. scielo.br [scielo.br]

Spectroscopic Data of 1-Bromo-2-methylnaphthalene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 1-bromo-2-methylnaphthalene (CAS No. 2586-62-1). The information presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, is essential for the unequivocal identification, characterization, and quality control of this compound in research and development settings.

Spectroscopic Data Summary

The following sections present the fundamental spectroscopic data for this compound in a structured format to facilitate analysis and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. The ¹H and ¹³C NMR data provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the this compound molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 8.10 | d | 8.5 | H-8 |

| 7.76 | d | 8.5 | H-4 |

| 7.70 | d | 8.1 | H-5 |

| 7.53 | ddd | 8.1, 6.8, 1.3 | H-6 |

| 7.37 | ddd | 8.5, 6.8, 1.5 | H-7 |

| 7.32 | d | 8.5 | H-3 |

| 2.51 | s | - | CH₃ |

Solvent: CDCl₃, Reference: TMS at 0 ppm

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 134.7 | C-2 |

| 132.8 | C-8a |

| 130.8 | C-4a |

| 129.1 | C-4 |

| 128.0 | C-5 |

| 127.3 | C-8 |

| 126.8 | C-6 |

| 126.5 | C-7 |

| 125.8 | C-3 |

| 122.1 | C-1 |

| 23.5 | CH₃ |

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. The key absorption bands for this compound are summarized below.

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3055 | Medium | Aromatic C-H Stretch |

| 2924 | Medium | Aliphatic C-H Stretch |

| 1591 | Strong | Aromatic C=C Stretch |

| 1506 | Strong | Aromatic C=C Stretch |

| 872 | Strong | Aromatic C-H Bend (out-of-plane) |

| 806 | Strong | Aromatic C-H Bend (out-of-plane) |

| 746 | Strong | Aromatic C-H Bend (out-of-plane) |

| 640 | Medium | C-Br Stretch |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern.

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 222 | 99.8 | [M+2]⁺ (containing ⁸¹Br) |

| 220 | 100.0 | [M]⁺ (containing ⁷⁹Br) |

| 141 | 85.1 | [M-Br]⁺ |

| 139 | 15.1 | [M-Br-H₂]⁺ |

| 115 | 20.3 | [C₉H₇]⁺ |

Experimental Protocols

The following are generalized protocols for the acquisition of the spectroscopic data presented above. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).

-

Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H). For ¹³C NMR, a proton-decoupled spectrum is typically acquired to simplify the spectrum to single lines for each carbon environment.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the TMS signal.

Infrared (IR) Spectroscopy

-

Sample Preparation (Thin Film Method): Place a small drop of liquid this compound between two potassium bromide (KBr) or sodium chloride (NaCl) plates to create a thin film.

-

Data Acquisition: Place the sample holder in the beam path of an FTIR spectrometer. Record the spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the empty plates should be recorded and subtracted from the sample spectrum.

-

Data Processing: Identify and label the major absorption peaks in the spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a dilute solution of this compound in a volatile organic solvent (e.g., methanol or acetonitrile) into the mass spectrometer via a suitable inlet system (e.g., direct infusion or gas chromatography).

-

Ionization: Utilize electron ionization (EI) as the method to generate charged fragments.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: The abundance of each ion is measured by a detector, generating a mass spectrum.

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like this compound.

An In-depth Technical Guide to the Synthesis of 1-Bromo-2-methylnaphthalene from 2-Methylnaphthalene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-Bromo-2-methylnaphthalene from 2-methylnaphthalene. The document details the reaction mechanism, experimental protocols, and quantitative data to facilitate the successful synthesis and application of this important chemical intermediate.

Introduction

This compound is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and advanced materials. Its substituted naphthalene core allows for the construction of complex molecular architectures. The regioselective introduction of a bromine atom at the 1-position of 2-methylnaphthalene is a key synthetic challenge that requires careful control of reaction conditions. This guide outlines a robust method for this transformation.

Reaction Overview and Mechanism

The synthesis of this compound from 2-methylnaphthalene proceeds via an electrophilic aromatic substitution reaction. The naphthalene ring system is electron-rich and readily undergoes substitution. The methyl group at the 2-position is an activating group, directing the incoming electrophile (bromonium ion, Br+) to the ortho and para positions. In the case of 2-methylnaphthalene, the most reactive position for electrophilic attack is the C1 position due to the electronic activation by the methyl group and the inherent higher reactivity of the α-position of the naphthalene ring.

The reaction mechanism involves the generation of a bromonium ion from a bromine source, which then attacks the electron-rich naphthalene ring to form a resonance-stabilized carbocation intermediate (a sigma complex). Subsequent loss of a proton restores the aromaticity of the ring, yielding the desired this compound.

Experimental Protocols

This section provides a detailed experimental protocol for the synthesis of this compound.

3.1. Materials and Equipment

-

2-Methylnaphthalene

-

N-Bromosuccinimide (NBS)

-

Carbon tetrachloride (CCl₄) or Dichloromethane (CH₂Cl₂) (anhydrous)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for column chromatography (silica gel)

-

Standard laboratory glassware

3.2. Experimental Procedure

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-methylnaphthalene (1.0 eq.) in anhydrous carbon tetrachloride or dichloromethane.

-

Reagent Addition: To the stirred solution, add N-Bromosuccinimide (1.05 eq.) portion-wise at room temperature. Caution: The reaction can be exothermic.

-

Reaction Conditions: After the addition is complete, heat the reaction mixture to reflux and maintain it for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the reaction mixture to remove succinimide.

-

Extraction: Transfer the filtrate to a separatory funnel and wash it sequentially with a saturated aqueous solution of sodium thiosulfate (to quench any remaining bromine), water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The crude product is a mixture of isomers. Purify the crude product by column chromatography on silica gel using a non-polar eluent (e.g., hexane or a hexane/ethyl acetate gradient) to isolate this compound.

Quantitative Data

The following table summarizes the key quantitative data associated with the synthesis of this compound.

| Parameter | Value | Reference |

| Molecular Formula | C₁₁H₉Br | |

| Molecular Weight | 221.09 g/mol | |

| Boiling Point | 296 °C | |

| Density | 1.418 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.648 | |

| Typical Yield | 60-70% (after purification) | |

| Purity (by GC) | >90% | |

| CAS Number | 2586-62-1 |

Mandatory Visualizations

5.1. Synthetic Workflow

Caption: Synthetic workflow for this compound.

5.2. Reaction Signaling Pathway (Mechanism)

Caption: Mechanism of electrophilic bromination.

Characterization Data

The synthesized this compound can be characterized by various spectroscopic techniques.

-

¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~7.2-8.1 (m, 6H, Ar-H), 2.5 (s, 3H, -CH₃).

-

¹³C NMR (CDCl₃, 100 MHz): Expected signals in the aromatic region (120-140 ppm) and a signal for the methyl group (~20 ppm).

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M+) and an M+2 peak of similar intensity, which is characteristic of a monobrominated compound.

Safety Precautions

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Carbon tetrachloride and dichloromethane are hazardous solvents; handle with care and avoid inhalation and skin contact.

-

N-Bromosuccinimide is a lachrymator and should be handled carefully.

Conclusion

This technical guide provides a detailed and practical approach for the synthesis of this compound from 2-methylnaphthalene. By following the outlined experimental protocol and considering the safety precautions, researchers can effectively synthesize this valuable intermediate for further applications in drug discovery and materials science. The provided quantitative data and characterization information will aid in the successful execution and verification of the synthesis.

Electrophilic Bromination of 2-Methylnaphthalene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrophilic bromination of 2-methylnaphthalene, a key transformation in the synthesis of valuable intermediates for pharmaceuticals and materials science. This document details the underlying mechanisms, regioselectivity, reaction conditions, and experimental protocols, supported by quantitative data and visual diagrams to facilitate a deeper understanding and practical application of this chemical reaction.

Introduction

2-Methylnaphthalene is a readily available aromatic hydrocarbon derived from coal tar and petroleum. Its functionalization through electrophilic substitution reactions, particularly bromination, opens avenues to a wide array of chemical derivatives. The introduction of a bromine atom onto the naphthalene ring system not only modifies its electronic properties but also provides a versatile handle for subsequent cross-coupling reactions, nucleophilic substitutions, and other transformations crucial in the development of complex molecular architectures. Understanding the principles governing the regioselectivity of bromination is paramount for selectively synthesizing the desired isomers.

Mechanism of Electrophilic Bromination

The electrophilic bromination of 2-methylnaphthalene follows the general mechanism of electrophilic aromatic substitution. The reaction proceeds through three key steps:

-

Generation of the Electrophile: Molecular bromine (Br₂) is typically activated by a Lewis acid catalyst, such as iron(III) bromide (FeBr₃), which polarizes the Br-Br bond, generating a potent electrophile, the bromonium ion (Br⁺) or a highly polarized bromine-catalyst complex.

-

Attack of the Electrophile and Formation of the Arenium Ion: The π-electron system of the 2-methylnaphthalene ring attacks the electrophilic bromine species, leading to the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The stability of this intermediate is crucial in determining the position of substitution.

-

Deprotonation and Re-aromatization: A weak base, such as the FeBr₄⁻ anion, abstracts a proton from the carbon atom bearing the bromine, restoring the aromaticity of the naphthalene ring and yielding the brominated product.

The regioselectivity of the reaction is dictated by the directing effect of the methyl group and the inherent reactivity of the different positions on the naphthalene ring. The methyl group is an activating, ortho-, para-directing group. In naphthalene, the α-positions (1, 4, 5, 8) are generally more reactive towards electrophilic attack than the β-positions (2, 3, 6, 7) because the corresponding arenium ion intermediates are more stabilized by resonance.

For 2-methylnaphthalene, electrophilic attack can occur at several positions. The primary products of electrophilic bromination are typically the result of substitution at the positions most activated by the methyl group and the naphthalene ring system. The formation of 4-bromo-2-methylnaphthalene is a notable example, where substitution occurs at the position para to the activating methyl group.[1]

Figure 1: General mechanism of electrophilic bromination of 2-methylnaphthalene.

Regioselectivity

The position of bromination on the 2-methylnaphthalene ring is highly dependent on the reaction conditions, including the solvent, temperature, and the presence or absence of a catalyst or light. While electrophilic aromatic substitution is the primary focus, it is important to distinguish it from benzylic bromination, which occurs on the methyl group under radical conditions (e.g., using N-bromosuccinimide with light).

Electrophilic bromination of 2-methylnaphthalene can potentially yield several isomers. The methyl group at the 2-position activates the ring for electrophilic attack, primarily at the 1-, 3-, and 4-positions. The inherent higher reactivity of the α-positions of naphthalene favors substitution at the 1- and 4-positions. The formation of 1-bromo-2-methylnaphthalene is often a significant product.[2] However, reaction conditions can be tuned to favor other isomers. For instance, the synthesis of 4-bromo-2-methylnaphthalene is a key step in certain synthetic pathways.[1]

Quantitative Data

The product distribution and yield of the electrophilic bromination of 2-methylnaphthalene are highly sensitive to the reaction parameters. The following table summarizes quantitative data from various reported experimental conditions.

| Brominating Agent | Catalyst/Initiator | Solvent | Temperature (°C) | Product(s) | Yield (%) | Reference |

| Bromine | Lanthanum acetate hydrate | Heptane | 60-62 | 2-(Bromomethyl)naphthalene | 52.5 (after distillation) | [2] |

| Bromine | Lanthanum acetate hydrate | Acetonitrile | 60 | This compound (major) | - | [2] |

| N-Bromosuccinimide | Azo-bis-isobutyronitrile (AIBN) | Carbon tetrachloride | Reflux | 2-(Bromomethyl)naphthalene | 60 | [3] |

| Bromine | None | Heptane | Controlled | 4-Bromo-2-methylnaphthalene | - | [1] |

Note: Some of the cited data pertains to benzylic bromination, which is a competing reaction. The conditions favoring electrophilic aromatic substitution (ring bromination) typically involve a Lewis acid catalyst and the absence of light.

Experimental Protocols

The following are representative experimental protocols for the bromination of 2-methylnaphthalene.

Protocol for the Synthesis of 4-Bromo-2-methylnaphthalene[1]

-

Dissolution: Dissolve 2-methylnaphthalene in a suitable solvent such as heptane in a reaction vessel equipped with a dropping funnel and a stirrer.

-

Catalyst Addition: Add a catalytic amount of lanthanum acetate hydrate to the solution.

-

Bromination: Add bromine dropwise to the solution at a controlled temperature.

-

Work-up: After the reaction is complete, wash the reaction mixture with an aqueous solution of sodium metabisulfite to quench any unreacted bromine.

-

Purification: Separate the organic layer, dry it over a suitable drying agent (e.g., anhydrous magnesium sulfate), and remove the solvent under reduced pressure. The crude product can be further purified by crystallization or chromatography.

Protocol for the Synthesis of 2-(Bromomethyl)naphthalene (Benzylic Bromination)[3]

-

Dissolution: Dissolve 0.1 mole of dry 2-methylnaphthalene in 100 ml of dry carbon tetrachloride in a round-bottomed flask.

-

Reagent Addition: Add 0.1 mole of dry N-bromosuccinimide and 2.2 g of azo-bis-isobutyronitrile (AIBN) to the solution.

-

Reaction: Carefully heat the mixture to reflux. The reaction is initiated by the evolution of heat, causing more vigorous boiling. Control the reaction rate by cooling if necessary, but ensure the reaction does not stop. The completion of the reaction is indicated by the dissolution of the denser N-bromosuccinimide and the formation of succinimide, which floats on the surface. Continue boiling for a few more hours to ensure completion.

-

Work-up: After cooling, filter off the succinimide and wash it with a small amount of carbon tetrachloride.

-

Purification: Distill off the carbon tetrachloride from the combined filtrates under vacuum. The residue can be crystallized from ethanol to yield pure 2-(bromomethyl)naphthalene.

Figure 2: General experimental workflow for the bromination of 2-methylnaphthalene.

Conclusion

The electrophilic bromination of 2-methylnaphthalene is a fundamental reaction in organic synthesis, providing access to key intermediates for various applications. The regiochemical outcome of this reaction is highly dependent on the chosen conditions, allowing for the selective synthesis of different brominated isomers. A thorough understanding of the reaction mechanism and the factors influencing regioselectivity is essential for researchers and drug development professionals to effectively utilize this versatile transformation in their synthetic endeavors. The protocols and data presented in this guide serve as a valuable resource for the practical application of this important chemical reaction.

References

Reactivity of the C-Br Bond in 1-Bromo-2-methylnaphthalene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity of the carbon-bromine (C-Br) bond in 1-Bromo-2-methylnaphthalene. This versatile building block is of significant interest in organic synthesis, particularly in the fields of medicinal chemistry and materials science, due to the C-Br bond's susceptibility to a wide array of chemical transformations. This document details the core principles governing its reactivity, including bond energetics and stereoelectronic effects. It presents a thorough examination of key reactions such as palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Heck), Grignard reagent formation, lithiation, and electrochemical reduction. Detailed experimental protocols, quantitative data summaries, and mechanistic diagrams are provided to serve as a practical resource for laboratory applications.

Introduction: The Synthetic Utility of this compound

This compound is an aromatic halide whose synthetic importance is derived from the reactivity of its C-Br bond. This bond serves as a versatile functional handle for constructing more complex molecular architectures. The naphthalene scaffold is a privileged structure found in numerous biologically active compounds and approved pharmaceuticals. The ability to selectively functionalize the 1-position of the 2-methylnaphthalene core via reactions at the C-Br bond makes this compound a valuable precursor in drug discovery and development programs.[1][2]

The reactivity of the C-Br bond is primarily exploited in the formation of new carbon-carbon and carbon-heteroatom bonds.[3] This is most prominently achieved through transition metal-catalyzed cross-coupling reactions, which have become indispensable tools in modern organic synthesis. Additionally, the C-Br bond can be converted into highly reactive organometallic intermediates, such as Grignard and organolithium reagents, further expanding its synthetic potential.

Core Principles of C-Br Bond Reactivity

The chemical behavior of the C-Br bond in this compound is governed by a combination of bond strength, electronic effects inherent to the naphthalene ring, and steric factors.

-

Bond Dissociation Energy (BDE): The C(sp²)-Br bond is moderately strong, with a typical dissociation energy of approximately 276 kJ/mol.[4] This energy is low enough to be overcome under various catalytic conditions, particularly in the oxidative addition step of palladium-catalyzed cycles, but high enough to ensure stability under many other synthetic manipulations.

-

Electronic Effects: The C1 (or α) position on the naphthalene ring has a higher electron density compared to the C2 (or β) position. This generally makes the C1-Br bond more reactive towards oxidative addition in palladium-catalyzed reactions, which is often the rate-determining step.[5][6]

-

Steric Hindrance: The reactivity at the C1 position is influenced by steric hindrance from the adjacent methyl group at C2 and, more significantly, the peri-hydrogen at the C8 position. This steric congestion can influence the approach of bulky catalysts and reagents, potentially affecting reaction rates and requiring careful optimization of catalyst and ligand systems.[5]

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions are the most widely employed methods for functionalizing the C-Br bond of this compound. These reactions share common mechanistic features, typically involving a Pd(0)/Pd(II) catalytic cycle.

Caption: General experimental workflow for cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds by coupling an organohalide with an organoboron compound, typically a boronic acid.[7][8] For this compound, this reaction provides access to a diverse range of 1-aryl- and 1-vinyl-2-methylnaphthalenes. The general reactivity trend for the halide partner is I > OTf > Br >> Cl.[8][9]

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

-

Materials: this compound (1.0 eq), Arylboronic acid (1.2 eq), Palladium(II) acetate (Pd(OAc)₂) (0.02 eq), SPhos (0.04 eq), Potassium phosphate (K₃PO₄) (2.0 eq), Toluene, and Water.[1]

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, and potassium phosphate. In a glovebox or under a continuous stream of inert gas, add the palladium catalyst and ligand.

-

Solvent Addition: Add degassed solvents (e.g., Toluene and Water in a 5:1 ratio) to the flask.

-

Reaction Execution: Seal the flask and heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Typical reaction times are 6-24 hours.[2]

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water, then brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[1]

Buchwald-Hartwig Amination

This reaction forms C-N bonds by coupling aryl halides with amines, providing a powerful route to synthesize aryl amines.[10][11] The reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand to facilitate the catalytic cycle.[10]

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: Buchwald-Hartwig Amination

-

Materials: this compound (1.0 eq), Amine (1.2 eq), Pd₂(dba)₃ (0.01 eq), XPhos (0.04 eq), Sodium tert-butoxide (NaOtBu) (1.4 eq), and anhydrous, degassed Toluene.[5]

-

Reaction Setup: In an inert atmosphere glovebox, charge a Schlenk tube with the palladium precatalyst, phosphine ligand, and base. Add this compound and the amine.

-

Solvent Addition: Add the anhydrous, degassed solvent to the tube.

-

Reaction Execution: Seal the tube and heat the reaction mixture to 100-110 °C with stirring. Monitor the reaction by TLC or GC-MS.

-

Work-up: After completion, cool the reaction mixture to room temperature. Quench carefully with saturated aqueous ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Dry the organic layer, concentrate, and purify the product by column chromatography.[5]

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[12][13] The reaction is typically co-catalyzed by palladium and copper(I) iodide.[14]

Caption: Catalytic cycles of the Sonogashira coupling reaction.

Experimental Protocol: Sonogashira Coupling

-

Materials: this compound (1.0 eq), Terminal alkyne (1.2 eq), Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.025 eq), Copper(I) iodide (CuI) (0.025 eq), Triethylamine (Et₃N), and an anhydrous solvent like THF or DMF.[14]

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and the copper co-catalyst.

-

Solvent and Reagent Addition: Add the anhydrous solvent and triethylamine (which acts as both base and solvent). Stir for 15 minutes. Add the terminal alkyne dropwise.

-

Reaction Execution: Stir the reaction at room temperature or with gentle heating (50-60 °C) until completion as monitored by TLC.

-

Work-up: Quench the reaction with water or saturated ammonium chloride. Extract with an organic solvent.

-

Purification: Wash the organic layer with brine, dry over Na₂SO₄, filter, concentrate, and purify by column chromatography.[14]

Heck Reaction

The Heck reaction couples aryl halides with alkenes to form substituted alkenes, creating a new C-C bond at an sp²-hybridized carbon.[15][16]

Experimental Protocol: Heck Reaction

-

Materials: this compound (1.0 eq), Alkene (e.g., n-butyl acrylate, 1.5 eq), Palladium(II) acetate (0.02 eq), Triphenylphosphine (PPh₃) (0.04 eq), Triethylamine (2.0 eq), and an anhydrous solvent like toluene or DMF.[17]

-

Reaction Setup: In a dry Schlenk flask under an inert atmosphere, combine this compound, the palladium catalyst, and the ligand.

-

Solvent and Reagent Addition: Add the anhydrous solvent, the alkene, and the base (triethylamine).

-

Reaction Execution: Heat the reaction mixture to 100-110 °C with stirring. Monitor by TLC or GC-MS until the starting material is consumed.

-

Work-up: After cooling, filter the mixture to remove the triethylammonium bromide salt. Dilute the filtrate with an organic solvent and wash with water and brine.

-

Purification: Dry the organic phase over anhydrous sodium sulfate, filter, concentrate, and purify the crude product by column chromatography.[17]

Summary of Cross-Coupling Reactions

| Reaction Type | Coupling Partner | Typical Catalyst System | Typical Base | Typical Solvent | Temp (°C) | Yield (%) |

| Suzuki-Miyaura | Arylboronic Acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene / H₂O | 80-100 | Good to Excellent |

| Buchwald-Hartwig | Amine / Amide | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100-110 | Good to Excellent |

| Sonogashira | Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF / DMF | 25-60 | Good to Excellent |

| Heck | Alkene | Pd(OAc)₂ / PPh₃ | Et₃N | Toluene / DMF | 100-110 | Moderate to Good |

Note: Yields are generalized based on typical outcomes for aryl bromides as specific quantitative data for this compound is not consistently published in application notes.[1][5][14][17]

Formation of Organometallic Reagents

Grignard Reagent Formation

The reaction of this compound with magnesium metal in an ethereal solvent yields the corresponding Grignard reagent, (2-methylnaphthalen-1-yl)magnesium bromide. This creates a potent carbon nucleophile that can react with a wide range of electrophiles. The reaction is specifically cited for this molecule, leading to the formation of non-racemic 2,2′-dimethyl-1,1′-binaphthyl via nickel-catalyzed asymmetric cross-coupling.[18][19]

Caption: Workflow for the formation of a Grignard reagent.

Experimental Protocol: Grignard Reagent Formation

-

Materials: this compound (1.0 eq), Magnesium turnings (1.2 eq), Anhydrous tetrahydrofuran (THF), and a small crystal of iodine.[20]

-

Reaction Setup: Assemble a flame-dried three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Add the magnesium turnings to the flask.

-

Initiation: Add the iodine crystal. Prepare a solution of this compound in anhydrous THF in the dropping funnel. Add a small portion (approx. 10%) of the aryl bromide solution to the magnesium. Gently warm the flask with a heat gun until the iodine color fades and bubbling indicates initiation.[20]

-

Reaction Execution: Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir and reflux for an additional 30-60 minutes to ensure complete conversion.

-

Use: The resulting grey-brown solution is the Grignard reagent and should be used immediately in a subsequent reaction with an electrophile.[20]

Lithiation (Lithium-Halogen Exchange)

Lithium-halogen exchange, typically using an alkyllithium reagent like n-butyllithium (n-BuLi), is another effective method to generate a potent organometallic nucleophile from this compound. This reaction is extremely fast and is usually performed at low temperatures (-78 °C) to prevent side reactions.[21]

Experimental Protocol: Lithiation

-

Materials: this compound (1.0 eq), n-Butyllithium (1.1 eq, solution in hexanes), and anhydrous THF.

-

Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound in anhydrous THF.

-

Reaction Execution: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add the n-BuLi solution dropwise via syringe, maintaining the low temperature. Stir the mixture at -78 °C for 30-60 minutes.

-

Electrophilic Quench: The resulting aryllithium species is ready to be quenched by adding a chosen electrophile (e.g., an aldehyde, ketone, or CO₂) to the reaction mixture at -78 °C.[21]

-

Work-up: After quenching, allow the reaction to warm to room temperature. Quench with saturated aqueous ammonium chloride and extract with an organic solvent. Purify as required.

Electrochemical Reduction and Dimerization

The C-Br bond in this compound is also susceptible to electrochemical reduction. This process involves the injection of an electron to form a transient radical anion.[22] This radical anion subsequently undergoes cleavage of the C-Br bond to generate a bromide anion and a 2-methylnaphthalen-1-yl radical. These radicals can then react with each other to form a stable, chiral dimer: 2,2′-dimethyl-1,1′-binaphthyl. This pathway provides a metal-free method for C-C bond formation.[22]

Caption: Electrochemical reduction pathway of this compound.

Conclusion

The C-Br bond in this compound exhibits a rich and versatile reactivity profile, making it a cornerstone reagent for the synthesis of functionalized naphthalene derivatives. Its participation in a wide array of high-yielding transformations, most notably palladium-catalyzed cross-coupling reactions, allows for the strategic formation of C-C, C-N, and other bonds. Furthermore, its conversion to potent organometallic nucleophiles via Grignard formation or lithiation opens up classical pathways for derivatization. The unique electrochemical behavior leading to dimerization offers a distinct, metal-free approach to biaryl synthesis. A thorough understanding of these reaction pathways, guided by the protocols and data presented herein, empowers researchers in drug discovery and materials science to effectively leverage this compound as a key building block in the design and execution of complex synthetic routes.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Page loading... [guidechem.com]

- 4. The dissociation energy of a carbon-bromine bond is typically - Brown 15th Edition Ch 18 Problem 15a [pearson.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 9. benchchem.com [benchchem.com]

- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. benchchem.com [benchchem.com]

- 15. Heck reaction - Wikipedia [en.wikipedia.org]

- 16. Heck Reaction [organic-chemistry.org]

- 17. benchchem.com [benchchem.com]

- 18. This compound - Amerigo Scientific [amerigoscientific.com]

- 19. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 20. benchchem.com [benchchem.com]

- 21. benchchem.com [benchchem.com]

- 22. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Electronic Effects of Substituents on the Naphthalene Ring

For Researchers, Scientists, and Drug Development Professionals

The naphthalene ring system, a fundamental bicyclic aromatic hydrocarbon, is a prevalent scaffold in medicinal chemistry, materials science, and organic synthesis. The introduction of substituents onto this ring system profoundly alters its electronic properties, thereby influencing its reactivity, molecular interactions, and biological activity. A comprehensive understanding of these electronic effects is paramount for the rational design of novel therapeutic agents and functional materials. This guide provides a detailed exploration of the electronic influence of substituents on the naphthalene ring, supported by quantitative data, experimental methodologies, and conceptual visualizations.

Quantitative Analysis of Substituent Effects: Hammett and Taft-Type Correlations

The electronic influence of a substituent on the naphthalene ring can be quantitatively assessed through linear free-energy relationships (LFERs), such as the Hammett and Taft equations.[1][2] These models dissect the overall electronic effect into inductive (field and σ-bond polarization) and resonance (π-electron delocalization) components.

The Hammett equation, in its general form, is expressed as:

log(K/K₀) = ρσ

where:

-

K and K₀ are the equilibrium constants for the substituted and unsubstituted reactions, respectively.

-

σ is the substituent constant, which quantifies the electronic effect of a particular substituent.

-

ρ is the reaction constant, which indicates the sensitivity of a given reaction to substituent effects.[2]

Due to the more complex structure of naphthalene compared to benzene, a single substituent constant is often insufficient to describe the electronic effects at all positions. The transmission of electronic effects depends on the position of the substituent and the reaction center.[3] For instance, resonance effects are more pronounced when the substituent and the reaction center are in positions that allow for direct conjugation (e.g., 1,4; 2,6; 2,7 positions), while inductive effects operate through the sigma framework and are distance-dependent.[4]

Data Presentation: Quantitative Electronic Parameters

The following tables summarize key quantitative data that illustrate the electronic effects of various substituents on the naphthalene ring system.

Table 1: Apparent pKa Values of Substituted 2-Naphthoic Acids in 50% (v/v) Aqueous Ethanol at 25°C [5]

| Substituent Position | Substituent | pKa |

| 4 | H | 5.66 |

| 4 | F | 5.40 |

| 4 | Cl | 5.34 |

| 4 | Br | 5.32 |

| 4 | I | 5.34 |

| 4 | NO₂ | 4.88 |

| 4 | CH₃ | 5.76 |

| 5 | H | 5.66 |

| 5 | F | 5.43 |

| 5 | Cl | 5.38 |

| 5 | Br | 5.37 |

| 5 | I | 5.38 |

| 5 | NO₂ | 4.96 |

| 5 | CH₃ | 5.70 |

| 6 | H | 5.66 |

| 6 | F | 5.47 |

| 6 | Cl | 5.41 |

| 6 | Br | 5.40 |

| 6 | I | 5.41 |

| 6 | NO₂ | 5.06 |

| 6 | CH₃ | 5.72 |

| 7 | H | 5.66 |

| 7 | F | 5.46 |

| 7 | Cl | 5.41 |

| 7 | Br | 5.40 |

| 7 | I | 5.40 |

| 7 | NO₂ | 5.05 |

| 7 | CH₃ | 5.71 |

Table 2: ¹³C NMR Chemical Shifts (SCS) of Monosubstituted Naphthalenes (in CDCl₃)

Substituent Chemical Shift (SCS) = δ(substituted) - δ(unsubstituted)

| Substituent | C1 | C2 | C3 | C4 | C4a | C5 | C6 | C7 | C8 | C8a |

| 1-Substituted | ||||||||||

| CH₃ | +8.9 | -0.6 | +0.2 | -2.8 | -1.9 | -0.2 | -0.4 | -0.2 | +3.1 | +1.0 |